molecular formula C₁₀H₉D₆NO₃ B1152263 ST 1059-d6(Desglymidodrine-d6)

ST 1059-d6(Desglymidodrine-d6)

Cat. No.: B1152263
M. Wt: 203.27
Attention: For research use only. Not for human or veterinary use.
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Description

ST 1059-d6 (Desglymidodrine-d6) is a deuterium-labeled analog of Desglymidodrine (ST 1059), a metabolite of the prodrug Midodrine. Midodrine is clinically used to treat orthostatic hypotension, and its active metabolite, Desglymidodrine, acts as a selective α1-adrenergic receptor agonist . The deuterated form, ST 1059-d6, incorporates six deuterium atoms, specifically replacing hydrogen atoms in the methoxy groups of the phenyl ring (2,5-bis(methoxy-d3)phenyl) . This isotopic labeling enhances its utility in pharmacokinetic and analytical studies, where it serves as an internal standard to improve quantification accuracy via mass spectrometry .

Key properties of ST 1059-d6 include:

  • Molecular Formula: C10H9D6NO3
  • Molecular Weight: 203.27 g/mol
  • CAS Number: Not explicitly provided in available sources, though the non-deuterated form (ST 1059) has CAS 3600-87-1 .

Properties

Molecular Formula

C₁₀H₉D₆NO₃

Molecular Weight

203.27

Synonyms

1-(2’,5’-Dimethoxyphenyl)-2-aminoethanol-d6;  α-(Aminomethyl)-2,5-dimethoxy-benzyl Alcohol-d6;  α-(Aminomethyl)-2,5-dimethoxy-benzenemethanol-d6;  de-Glymidodrine, Desglymidodrine-d6

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Isotopic Differences

Compound Molecular Formula Molecular Weight (g/mol) Key Features
ST 1059-d6 C10H9D6NO3 203.27 Deuterated methoxy groups; used as an internal standard in mass spectrometry .
ST 1059 (Desglymidodrine) C10H15NO3 197.23 Non-deuterated active metabolite of Midodrine; lacks isotopic labeling .
Midodrine C12H18N2O4 254.28 Prodrug metabolized to ST 1059; contains a glycine moiety .

Key Observations :

  • ST 1059-d6 differs from ST 1059 by the substitution of six hydrogens with deuterium, increasing its molecular weight by ~6 atomic mass units. This isotopic distinction allows for precise differentiation in analytical workflows .
  • Midodrine, the parent prodrug, includes a glycine group that is cleaved during metabolism to release ST 1059 .

Functional and Application Differences

Table 2: Functional and Pharmacokinetic Profiles

Compound Primary Use Metabolic Stability Analytical Utility
ST 1059-d6 Internal standard for pharmacokinetic studies High (deuterium reduces metabolic degradation) Critical for LC-MS/MS quantification .
ST 1059 Active adrenergic agent Moderate Quantified in biological matrices; no isotopic labeling .
Midodrine Prodrug for orthostatic hypotension Rapidly metabolized to ST 1059 Monitored for therapeutic drug monitoring .

Key Observations :

  • ST 1059-d6’s deuterium labeling enhances metabolic stability, minimizing interference from enzymatic degradation during analysis .
  • ST 1059 is the bioactive form responsible for therapeutic effects, while Midodrine’s prodrug design ensures sustained release .

Commercial Availability and Suppliers

ST 1059-d6 is supplied by specialized chemical vendors, including:

  • TRC Chemicals (Canada): Offers ST 1059-d6 under catalog number TRC S686652 .
  • MedChemExpress LLC (USA): Provides the compound for research use, emphasizing its role in analytical applications .
  • Veeprho (USA): Lists it as "Midodrine Related Compound A-D6" (Catalog No. DVE001077), highlighting its application in pharmacokinetic studies .

Research Significance

Deuterated compounds like ST 1059-d6 are pivotal in modern pharmacology for:

Tracer Studies : Tracking drug metabolism without isotopic interference.

Quantitative Accuracy : Serving as internal standards to correct for matrix effects in mass spectrometry .

Regulatory Compliance : Meeting FDA and EMA guidelines for bioanalytical method validation.

Q & A

Basic Research Questions

Q. What analytical methods are most effective for quantifying ST 1059-d6 in biological matrices, and how should validation parameters be optimized?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-labeled internal standards for precise quantification. Validate methods per FDA/ICH guidelines, ensuring specificity, linearity (R² > 0.99), accuracy (85–115%), and precision (CV < 15%). Include matrix effect studies to account for ion suppression/enhancement in plasma or tissue homogenates .

Q. What are the optimal storage conditions for ST 1059-d6 to ensure long-term stability in preclinical studies?

  • Methodological Answer : Store lyophilized ST 1059-d6 at -80°C in amber vials to prevent photodegradation. For in-solution storage, use inert solvents (e.g., deuterated DMSO) and avoid freeze-thaw cycles. Validate stability via accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with periodic LC-MS analysis .

Q. How should researchers control for batch-to-batch variability in synthesized ST 1059-d6?

  • Methodological Answer : Implement strict quality control (QC) protocols, including nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity (>98%), and mass spectrometry for isotopic enrichment (>99% deuterium). Document synthesis conditions (e.g., reaction time, temperature) to ensure reproducibility .

Advanced Research Questions

Q. How do deuterium isotope effects (DIEs) influence the pharmacokinetic (PK) parameters of ST 1059-d6 compared to its non-deuterated analog?

  • Methodological Answer : Conduct comparative PK studies in rodent models, measuring AUC, Cmax, and half-life. Use parallel-group designs with matched dosing. Analyze metabolic pathways via in vitro hepatocyte assays to identify DIEs impacting CYP450 metabolism. Statistical analysis should employ mixed-effects models to account for inter-subject variability .

Q. What experimental strategies can resolve contradictions in reported metabolic stability data for ST 1059-d6 across different in vitro models?

  • Methodological Answer : Replicate studies using standardized models (e.g., human liver microsomes vs. primary hepatocytes) under controlled oxygen and pH conditions. Perform meta-analyses to identify confounding variables (e.g., incubation time, protein concentration). Use sensitivity analysis to quantify the impact of methodological differences .

Q. How can researchers design robust dose-response studies to assess off-target effects of ST 1059-d6 in complex biological systems?

  • Methodological Answer : Employ high-content screening (HCS) with multi-parametric endpoints (e.g., cytotoxicity, mitochondrial membrane potential). Use factorial experimental designs to test interactions with co-administered compounds. Validate findings with orthogonal assays (e.g., RNA-seq for pathway analysis) and apply false discovery rate (FDR) corrections .

Key Methodological Considerations

  • Replication : Follow protocols from primary literature to ensure reproducibility, detailing equipment settings (e.g., LC gradient, collision energy) .
  • Statistical Rigor : Consult biostatisticians early to power studies appropriately and select models (e.g., ANOVA for multi-group comparisons, Bayesian methods for sparse data) .
  • Ethical Compliance : For in vivo work, adhere to ARRIVE guidelines for animal studies, including randomization and blinding .

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